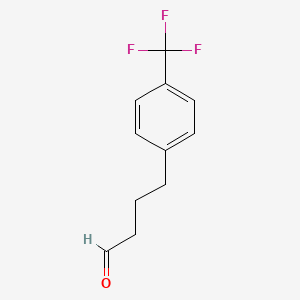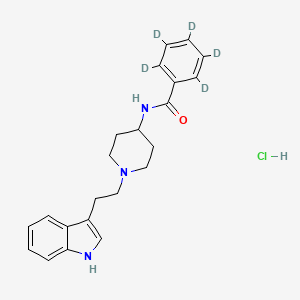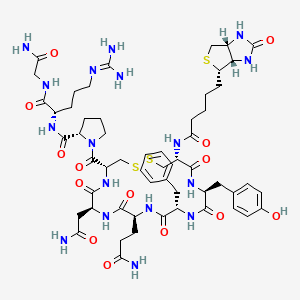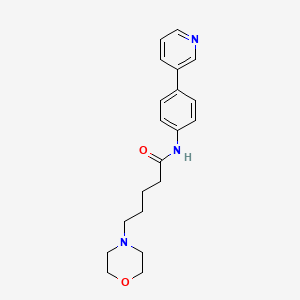
SEN 12333
描述
SEN 12333 is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring, a pyridine ring, and a phenyl group, making it a versatile molecule for various applications in chemistry, biology, and medicine.
科学研究应用
SEN 12333 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
Target of Action
The primary target of SEN 12333 is the α7 subtype of neural nicotinic acetylcholine receptors . These receptors are ligand-gated ion channels that play crucial roles in signal transmission in the nervous system .
Mode of Action
This compound acts as a full agonist at the α7 nicotinic acetylcholine receptors . It binds to these receptors with high affinity, leading to the opening of the ion channel and allowing the flow of ions across the cell membrane . This results in changes in the electrical properties of the neuron, ultimately influencing neural signaling .
Biochemical Pathways
The activation of α7 nicotinic acetylcholine receptors by this compound triggers a cascade of biochemical events. These include the influx of calcium ions, which can influence various cellular processes and signaling pathways . .
Pharmacokinetics
This compound exhibits good in vivo properties , including high oral bioavailability and good brain penetration . This means that the compound can be effectively absorbed from the gastrointestinal tract into the bloodstream, and can cross the blood-brain barrier to reach its target receptors in the brain .
Result of Action
The activation of α7 nicotinic acetylcholine receptors by this compound has been associated with nootropic and neuroprotective effects in animal studies . These effects suggest potential therapeutic applications for neurodegenerative and neurocognitive conditions, including Alzheimer’s disease and schizophrenia .
生化分析
Biochemical Properties
SEN 12333 plays a significant role in biochemical reactions by acting as an agonist for the α7 nicotinic acetylcholine receptor (nAChR) . It exhibits high affinity for rat α7 receptors (K_i = 260 nM) and functions as a full agonist in functional Ca^2+ flux studies (EC_50 = 1.6 μM) . This compound interacts with various enzymes, proteins, and other biomolecules, including histamine H_3 receptors, where it displays functional antagonism (IC_50 = 103 nM) . Additionally, it shows weak agonist activity at human ganglionic α3 nAChRs (IC_50 = 8.5 μM) .
Cellular Effects
This compound influences various types of cells and cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism . As an α7 nAChR agonist, it enhances synaptic transmission and neuronal communication, leading to improved cognitive function and neuroprotection . In animal studies, this compound has demonstrated procognitive and neuroprotective effects, making it a promising candidate for treating neurodegenerative diseases .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the α7 nicotinic acetylcholine receptor (nAChR) and activating it . This activation leads to the opening of ion channels, allowing the influx of Ca^2+ ions, which subsequently triggers downstream signaling pathways . This compound’s high selectivity for the α7 nAChR over other nAChR subtypes and the serotonin (5-HT) receptor subtype 5-HT_3 ensures its targeted action . The compound’s ability to penetrate the brain and its oral bioavailability further enhance its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits excellent stability and brain penetration, maintaining its activity in both in vitro and in vivo studies . Long-term studies have shown that this compound provides sustained neuroprotective and procognitive benefits, with no significant degradation observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits procognitive and neuroprotective effects without significant adverse effects . At higher doses, this compound may cause toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage . In quisqualate-lesioned animals, treatment with this compound (3 mg/kg/day i.p.) resulted in significant protection of choline acetyltransferase-positive neurons .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors . The compound’s high affinity for the α7 nAChR and its ability to modulate Ca^2+ flux play a crucial role in its metabolic activity . This compound’s interactions with histamine H_3 receptors and other nAChR subtypes further influence its metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . The compound’s excellent brain penetration and oral bioavailability ensure its effective distribution to target sites . This compound interacts with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily within the neuronal cells, where it targets the α7 nicotinic acetylcholine receptors (nAChRs) . The compound’s ability to penetrate the brain and its high affinity for the α7 nAChR ensure its effective localization to the synaptic regions . This compound’s activity and function are influenced by its targeting signals and post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SEN 12333 typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(pyridin-3-yl)benzaldehyde with morpholine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the reaction of the amine with pentanoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
SEN 12333 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted morpholine or pyridine derivatives.
相似化合物的比较
Similar Compounds
- 5-(Morpholin-4-yl)-2-styryl-oxazol-4-yl-triphenyl-phosphonium iodide
- 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
- 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one
Uniqueness
SEN 12333 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring provides flexibility, while the pyridine and phenyl groups contribute to its binding affinity and specificity in various applications.
属性
IUPAC Name |
5-morpholin-4-yl-N-(4-pyridin-3-ylphenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-20(5-1-2-11-23-12-14-25-15-13-23)22-19-8-6-17(7-9-19)18-4-3-10-21-16-18/h3-4,6-10,16H,1-2,5,11-15H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHIZTUBUXZESJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCC(=O)NC2=CC=C(C=C2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670437 | |
| Record name | 5-(Morpholin-4-yl)-N-[4-(pyridin-3-yl)phenyl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874450-44-9 | |
| Record name | WAY-317538 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874450449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Morpholin-4-yl)-N-[4-(pyridin-3-yl)phenyl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WAY-317538 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M92TU1EZ75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


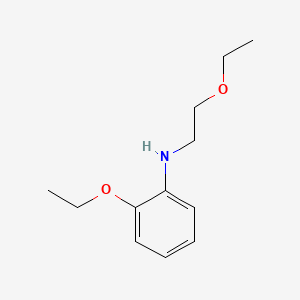
![7,8-Dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B589700.png)
![1,4-Diazacyclopropa[cd]pentalene](/img/structure/B589701.png)
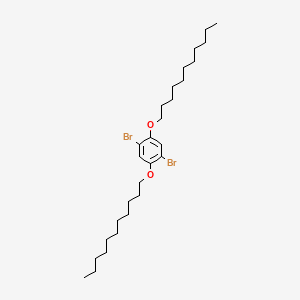


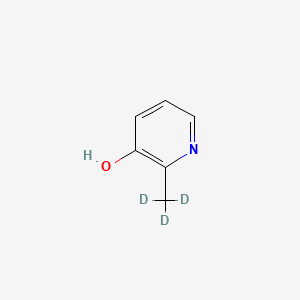
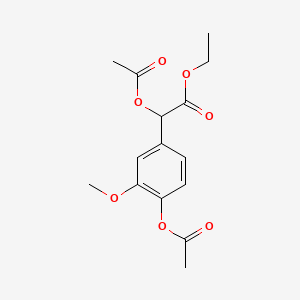

![(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B589714.png)
